Product packaging for Retrojusticidin B(Cat. No.:CAS No. 82001-16-9)

Retrojusticidin B

Cat. No.: B1222244
CAS No.: 82001-16-9
M. Wt: 364.3 g/mol
InChI Key: TXDMVCNSUVLKHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Retrojusticidin B is an arylnaphthalene lignan naturally found in plants like Phyllanthus myrtifolius and is recognized as a potent inhibitor of HIV-1 reverse transcriptase (RT) . Studies have shown that this compound and its structural analogs exhibit significant anti-HIV activity, making it a valuable lead compound for developing antiviral therapeutics . Its mechanism of action involves inhibiting the reverse transcriptase enzyme, which is essential for the replication of the human immunodeficiency virus . In addition to its antiviral properties, this compound belongs to a class of lignans known for a broad spectrum of pharmacological activities, including cytotoxic and potential anticancer effects . Pharmacokinetic studies in rats indicate that this compound has variable oral bioavailability and is metabolized to compounds such as 9,9'-secothis compound, which is a phase I metabolite . As a well-characterized natural product, it serves as a crucial tool for researchers in virology, medicinal chemistry, and drug discovery. This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H16O6 B1222244 Retrojusticidin B CAS No. 82001-16-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

82001-16-9

Molecular Formula

C21H16O6

Molecular Weight

364.3 g/mol

IUPAC Name

4-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-3H-benzo[f][2]benzofuran-1-one

InChI

InChI=1S/C21H16O6/c1-23-17-7-12-5-14-15(9-25-21(14)22)20(13(12)8-18(17)24-2)11-3-4-16-19(6-11)27-10-26-16/h3-8H,9-10H2,1-2H3

InChI Key

TXDMVCNSUVLKHW-UHFFFAOYSA-N

SMILES

COC1=CC2=CC3=C(COC3=O)C(=C2C=C1OC)C4=CC5=C(C=C4)OCO5

Canonical SMILES

COC1=CC2=CC3=C(COC3=O)C(=C2C=C1OC)C4=CC5=C(C=C4)OCO5

Other CAS No.

82001-16-9

Synonyms

retrojusticidin B

Origin of Product

United States

Natural Occurrence and Phytochemical Investigations of Retrojusticidin B

Botanical Sources and Distribution within Plant Families

The investigation into the natural sources of Retrojusticidin B reveals its presence across several plant genera, with a notable concentration in the Phyllanthus genus, as well as its occurrence in Justicia, Haplophyllum, and Linum species.

Presence in Justicia, Haplophyllum, and Linum GeneraBeyond the Phyllanthus genus, this compound and its closely related analogue, Justicidin B, are also found in other plant families. The Justicia genus, a large family with over 600 species, is a notable source of Justicidin Bnih.govmdpi.com. Studies have reported the presence of Justicidin B in species such as Justicia procumbensnih.govmdpi.comnih.gov.

The Haplophyllum genus, which comprises about 70 species, is another significant botanical origin for Justicidin B. It has been detected in various Haplophyllum species, including Haplophyllum obtusifolium, Haplophyllum dauricum, Haplophyllum buxbaumii, Haplophyllum tuberculatum, Haplophyllum cappadocicum, and Haplophyllum patavinum nih.govmdpi.comresearchgate.netbiodeep.cn.

Furthermore, the Linum genus, particularly species within the Linum and Dasylinum sections, are known to accumulate Justicidin B and related lignans (B1203133) nih.govmdpi.combiocrick.comresearchgate.netresearchgate.net. Research has specifically investigated the presence of Justicidin B in Linum austriacum and its tissue cultures biocrick.comresearchgate.net, as well as in the seeds of various Linum species mdpi.comresearchgate.net.

Discovery in Microbial and Marine Organisms

While Justicidin B has been identified in the marine microorganism Nocardia sp. ALAA 2000 nih.gov, the direct discovery of this compound in microbial or marine organisms is not prominently featured in the current scientific literature. The primary documented sources for this compound remain botanical.

Strategies for Isolation and Purification from Biological Matrices

The isolation and purification of this compound from its natural sources involve a series of well-established phytochemical techniques, typically starting with extraction followed by various chromatographic methods.

Chromatographic Fractionation and Isolation Methods (e.g., Column Chromatography, HPLC)Following extraction, chromatographic techniques are indispensable for separating and purifying this compound from the complex mixture of compounds present in crude plant extracts. Column chromatography, a fundamental separation technique, is widely used to fractionate compounds based on their differential affinities for a stationary phase and a mobile phaserroij.comresearchgate.netthermopedia.com.

High-Performance Liquid Chromatography (HPLC) plays a crucial role in both the analytical assessment of compound purity thieme-connect.comthieme-connect.com and the preparative isolation of target molecules researchgate.net. For lignans derived from Phyllanthus species, specific HPLC methods employing columns such as C8 and C18, with mobile phases comprising mixtures of tetrahydrofuran (B95107) (THF), water, and acetonitrile (B52724) (MeCN), have been developed to achieve effective separation ncl.edu.twntu.edu.tw. Furthermore, hyphenated techniques, such as Liquid Chromatography-Solid Phase Extraction-Nuclear Magnetic Resonance (LC-SPE-NMR), offer advanced capabilities for the analysis and structural elucidation of lignans, providing high resolution and detailed spectral data ncl.edu.twntu.edu.tw.

Table 1: Identified Sources and Isolation/Analysis Methods for this compound and Related Lignans

Genus/SpeciesType of OrganismIsolation/Analysis Method(s) MentionedCitation(s)
Phyllanthus myrtifoliusPlantExtraction (Chloroform, Dichloromethane), Column Chromatography, HPLC, LC-SPE-NMR (C8, C18 columns) researchtrends.netthieme-connect.comresearchgate.netfrontiersin.orgacs.orgthieme-connect.comncl.edu.twntu.edu.twresearchgate.net
Phyllanthus urinariaPlantLignan (B3055560) content noted, LC-SPE-NMR (C8, C18 columns) for lignan analysis nih.govmdpi.comncl.edu.twntu.edu.tw
Justicia spp.PlantPresence of Justicidin B reported, HPLC-DAD analysis nih.govmdpi.comnih.govdntb.gov.uarsc.orgresearchgate.netfrontiersin.orgresearchgate.net
Haplophyllum spp.PlantPresence of Justicidin B reported nih.govmdpi.comresearchgate.netbiodeep.cndntb.gov.uarsc.orgresearchgate.netfrontiersin.orgresearchgate.net
Linum spp.PlantPresence of Justicidin B reported, Seed analysis, Linum austriacum tissue cultures nih.govmdpi.combiocrick.comresearchgate.netresearchgate.netdntb.gov.uarsc.orgresearchgate.netresearchgate.net
Nocardia sp. ALAA 2000Marine MicroorganismPresence of Justicidin B reported nih.gov

List of Compounds Mentioned:

this compound

Phyllamyricin C

Phyllamyricin A

Phyllamyricin F

Justicidin B

Phyllamyricin E

Piscatorin

Phyllamycin B

Hinokinin

Niranthin

Nirtetralin

Geraniin

Phyllanthin

Hypophyllanthin

Secothis compound

Diphyllin (B1215706)

Patentiflorin A

Tuberculatin

Chinensin

Arctigenin

Justicidin A

Neojusticin A

6′-hydroxyjusticidin B

Chinensinaphthol

Retrochinensinaphthol methyl ether

5-methoxyretrochinensin

Dehydrodesoxypodophyllotoxin

Taiwanin C

Justicidin E

Helioxanthin

Daurinol

Palmyrolide A

Secoisolariciresinol (B192356)

Matairesinol

Collinusin

5-demethoxyniranthin

Urinatetralin

Dextrobursehernin

Urinaligran

Podophyllotoxin

Etoposide

Teniposide

Biosynthetic Pathways and Enzymatic Mechanisms of Retrojusticidin B

Elucidation of Phenylpropanoid Precursors and Lignan (B3055560) Core Formation

The foundational precursors for all lignans (B1203133) are derived from the phenylpropanoid pathway, a fundamental metabolic route in plants that starts with the amino acid phenylalanine or tyrosine. genome.jp The primary building block for lignan biosynthesis is coniferyl alcohol , which is synthesized through a series of enzymatic steps including the reduction of caffeoyl-CoA to coniferyl aldehyde, followed by the reduction of coniferyl aldehyde to coniferyl alcohol by cinnamyl alcohol dehydrogenase (CAD). arkat-usa.orgnsf.gov

The critical step in lignan formation is the dimerization of two coniferyl alcohol units . This process is initiated by a one-electron oxidation of coniferyl alcohol, generating resonance-stabilized phenoxy radicals. This oxidative coupling is facilitated by oxidases, such as laccases or peroxidases, and crucially, is guided by dirigent proteins (DIR) . These dirigent proteins play a pivotal role in dictating the stereo- and regioselectivity of the radical coupling, ensuring the formation of specific lignan isomers. The coupling of two coniferyl alcohol radicals, under the influence of dirigent proteins, typically leads to the formation of pinoresinol , a furofuran lignan, which serves as a central intermediate in many lignan biosynthetic routes. arkat-usa.orgnsf.govnih.govuni-duesseldorf.de

Characterization of Key Enzymatic Steps in the Biosynthesis

Following the formation of pinoresinol, a series of enzymatic modifications lead to the diverse array of lignan structures. For arylnaphthalene lignans like Retrojusticidin B, these steps involve complex cyclization and aromatization reactions.

Dirigent Proteins (DIR): As mentioned, DIRs are essential for the initial enantioselective dimerization of coniferyl alcohol radicals to form pinoresinol. arkat-usa.orgnsf.govnih.govuni-duesseldorf.de While specific DIRs for this compound have not been identified, their role in establishing the stereochemistry of the initial lignan dimer is fundamental.

Pinoresinol-Lariciresinol Reductase (PLR): This enzyme catalyzes the reduction of pinoresinol, first to lariciresinol (B1674508) (a furan (B31954) lignan) and subsequently to secoisolariciresinol (B192356) (a dibenzylbutane lignan). arkat-usa.orgnsf.govnih.govuni-duesseldorf.denih.gov PLRs are NAD(P)H-dependent oxidoreductases and are critical for modifying the furofuran ring system.

Secoisolariciresinol Dehydrogenase (SIRD): SIRD catalyzes the oxidation of secoisolariciresinol to matairesinol, a dibenzylbutyrolactone lignan. arkat-usa.orgnsf.govuni-duesseldorf.denih.govoup.com This step involves the closure of a ring and aromatization, moving towards more complex lignan scaffolds.

The pathway towards arylnaphthalene lignans like this compound involves further complex cyclization and aromatization events beyond matairesinol. These transformations likely involve a cascade of enzymes, potentially including cytochrome P450 monooxygenases and other oxidoreductases, to achieve the characteristic fused ring system and the specific oxygenation patterns observed in this compound. oup.comnih.gov The formation of the arylnaphthalene core structure from simpler lignan precursors involves intricate intramolecular cyclizations and oxidative aromatization steps, which can be influenced by specific enzyme activities or chemical conditions that mimic enzymatic processes. frontiersin.orgnih.govnih.govfrontiersin.orgresearchgate.net

Comparison with Biosynthesis of Related Arylnaphthalene Lignans (e.g., Justicidin B)

This compound is structurally related to Justicidin B, both being classified as arylnaphthalene lignans. nih.govontosight.ainih.govmdpi.com Justicidin B features a naphtho[2,3-c]furan-1(3H)-one core with specific methoxy (B1213986) and methylenedioxy substituents. nih.govontosight.ai this compound is often described as a regioisomer of Justicidin B, implying a similar core structure but with a different arrangement of substituents or ring fusions, arising from variations in the cyclization or oxidative steps. frontiersin.orgnih.govnih.govfrontiersin.orgresearchgate.netrsc.orgacs.org

The biosynthesis of Justicidin B, and by extension this compound, likely diverges from the general lignan pathway at later stages. While the initial steps involving coniferyl alcohol dimerization and the formation of furofuran or other basic lignan skeletons are shared, the subsequent transformations leading to the arylnaphthalene structure are more specialized. These might involve regioselective cyclizations, oxidative aromatizations, and specific functional group modifications (e.g., methylation, methylenedioxy bridge formation) catalyzed by plant-specific enzymes. Synthetic studies of these compounds often highlight the complexity of achieving the correct regiochemistry, suggesting that specific enzymatic control is paramount in their natural formation. frontiersin.orgnih.govnih.govfrontiersin.orgresearchgate.net

Genetic and Transcriptomic Studies of Biosynthetic Gene Clusters

Specific biosynthetic gene clusters (BGCs) encoding the enzymes directly responsible for this compound production have not been identified in the scientific literature. Research into plant BGCs is an evolving field, with studies often focusing on identifying clusters for well-characterized secondary metabolites or using genomic approaches to predict potential BGCs. elifesciences.orgplos.orgnih.govnih.gov

While general lignan biosynthesis involves enzymes like dirigent proteins, PLR, and SIRD, the specific genes encoding these enzymes, and any additional enzymes required for the unique arylnaphthalene structure of this compound, remain to be fully characterized and localized within plant genomes. Transcriptomic studies in plants known to produce this compound or related lignans could potentially reveal co-expressed genes involved in these pathways, providing targets for future investigation into the genetic basis of its biosynthesis. elifesciences.orgnih.gov

Chemical Synthesis and Structural Modifications of Retrojusticidin B

Total Synthesis Strategies and Methodological Innovations

The total synthesis of Retrojusticidin B has primarily focused on constructing its characteristic 1-arylnaphthalene lactone core. Modern approaches often employ convergent strategies, assembling key fragments through powerful carbon-carbon bond-forming reactions. These strategies aim for efficiency, stereocontrol, and the ability to access a range of related lignans (B1203133).

Historical Perspectives and Early Synthetic Endeavors

The study of arylnaphthalene lignans, including this compound, has a history dating back to the late 19th century frontiersin.orgfrontiersin.org. While the first total synthesis of the related compound Justicidin B was reported in 1967 by Munakata et al., focusing on the construction of the naphthalene (B1677914) ring as a pivotal step nih.gov, early synthetic endeavors for the broader class of NALLs established foundational methodologies. Since the initial isolation and structural elucidation of these compounds, synthetic chemists have continuously refined approaches, moving from multi-step linear syntheses to more efficient convergent strategies that build the complex molecular architecture through strategic bond formations frontiersin.orgfrontiersin.org.

Modern Convergent and Stereoselective Approaches

Contemporary synthetic strategies for this compound leverage advanced catalytic methods and well-designed reaction sequences to achieve high yields and selectivity. These approaches often involve the assembly of key fragments, such as aryl units and the lactone ring, through a series of carefully orchestrated transformations.

The Suzuki-Miyaura cross-coupling reaction has emerged as a cornerstone in the synthesis of this compound and related lignans. This palladium-catalyzed reaction facilitates the formation of carbon-carbon bonds, typically between aryl halides or triflates and organoboron compounds (like boronic acids or esters) libretexts.orgyonedalabs.comscirp.org. In the context of this compound synthesis, Suzuki cross-coupling is often employed to introduce crucial aryl moieties or to construct the dioxinone unit, a key structural feature of these lignans frontiersin.orgmdpi.comarkat-usa.orgresearchgate.netfrontiersin.org. The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination, offering mild reaction conditions and broad functional group tolerance libretexts.orgmt.com. For instance, an aryl–alkyl Suzuki cross-coupling has been utilized to form an essential precursor for the dioxinone unit frontiersin.orgmdpi.comarkat-usa.orgresearchgate.netfrontiersin.org.

The construction of the characteristic aryl dihydronaphthalene core of this compound frequently involves cation-induced cyclization reactions frontiersin.orgmdpi.comarkat-usa.orgfrontiersin.org. These reactions typically proceed via the generation of carbocationic intermediates, which then undergo intramolecular cyclization to form the desired ring systems. Following the cyclization, oxidative aromatization steps are often required to achieve the fully aromatic arylnaphthalene framework. Base-mediated oxidative aromatization, often employing air or oxygen, is a common strategy for this transformation frontiersin.orgmdpi.comarkat-usa.orgfrontiersin.org. These methods are critical for establishing the polycyclic structure of the lignan (B3055560).

A highly efficient strategy for the total synthesis of this compound involves the use of manganese(III) acetate (B1210297) [Mn(OAc)3]-mediated tandem free radical cyclization nih.govfrontiersin.orgmdpi.commdpi.com. This powerful methodology allows for the rapid construction of complex cyclic systems from relatively simple precursors. The process typically involves the generation of carbon radicals, which then undergo intramolecular cyclization. Mn(OAc)3 acts as both an oxidant and a mediator, facilitating the radical cascade. This approach has proven particularly effective in assembling the core structure of this compound, often in a concise manner frontiersin.orgmdpi.com. The mechanism generally involves the formation of a Mn(III)-enolate, followed by electron transfer to generate a carbon radical, which then participates in cyclization with an unsaturated moiety frontiersin.orgmdpi.com.

The tandem Horner-Emmons-Claisen condensation sequence represents another significant methodological innovation employed in the synthesis of this compound and related lignans frontiersin.orgsoton.ac.uksoton.ac.uk. This sequence allows for the simultaneous formation of multiple bonds and functional groups, efficiently building complex molecular scaffolds. Specifically, this approach has been utilized to construct the highly substituted naphthalene core of this compound soton.ac.uksoton.ac.uk. The Horner-Emmons reaction, a variation of the Wittig reaction, forms carbon-carbon double bonds, while the Claisen condensation forms beta-keto esters or related structures through enolate chemistry byjus.com. When performed in a tandem fashion, these reactions can lead to rapid assembly of key intermediates.

Palladium-Promoted Co-cyclization of Arynes and Dienes

Palladium catalysis plays a crucial role in constructing the core arylnaphthalene skeleton of lignans. One notable approach involves the palladium-catalyzed co-cyclization of arynes and dienes. This method has been explored for the synthesis of various arylnaphthalene lignan lactones, offering an efficient route to the complex polycyclic framework. While specific direct applications to this compound via this exact method were not explicitly detailed in the provided search results, palladium-catalyzed reactions are generally recognized for their utility in forming aromatic rings and are considered alongside other annulation strategies for lignan synthesis nih.govfrontiersin.orgdokumen.pub. Research has shown that Pd-catalyzed copolymerization of diynes and arynes can construct aromatic rings, and similar palladium-mediated cyclizations are employed in lignan synthesis nih.govfrontiersin.org.

Intramolecular Diels-Alder Reactions

The intramolecular Diels-Alder (DA) reaction is a powerful and widely utilized strategy for constructing the fused ring systems characteristic of arylnaphthalene lignan lactones, including this compound. This pericyclic reaction offers a convergent pathway to complex molecular architectures. Studies have demonstrated the successful application of intramolecular DA reactions, particularly dehydro-Diels-Alder (DDA) reactions, in the synthesis of natural products like Justicidin B, Isojusticidin B, and their derivatives, which share structural similarities with this compound acs.orgrsc.orgmdpi.comresearchgate.netresearchgate.netresearchgate.netpitt.edu. For instance, a microwave-assisted intramolecular dehydro Diels-Alder cyclization was employed to directly afford Justicidin B and Isojusticidin B in high yield mdpi.com. Furthermore, research has highlighted that solvent choice can dictate the selectivity of these reactions, enabling the formation of either arylnaphthalene or aryldihydronaphthalene lactones acs.org. Gold-catalyzed intramolecular cyclization of alkynyl esters has also been employed, leading to arylnaphthalene lactone natural products such as Justicidin E, Taiwanin C, and this compound researchgate.net.

Semi-Synthesis and Derivatization Strategies

Beyond total synthesis, semi-synthetic methods and derivatization strategies are vital for exploring the structure-activity relationships of this compound and related compounds.

Preparation of Analogues and Homologues

The synthesis of analogues and homologues of this compound is crucial for medicinal chemistry efforts. This includes the preparation of compounds with modified structures to enhance or alter their biological activities. Research has focused on synthesizing various arylnaphthalene lignan lactone analogues, some of which exhibit significant cytotoxic activity rsc.orgresearchgate.netresearchgate.netresearchgate.net. For example, studies have explored the synthesis of azalignans, which are aza-analogues of lignans like podophyllotoxin, and some of these have shown promising anticancer activity researchgate.netdoi.orgsemanticscholar.orgsemanticscholar.orgresearchmap.jp. Efforts have also been made to synthesize analogues of Phyllanthusmin C, a related lignan, and evaluate their biological effects rsc.org. The synthesis of this compound itself has been achieved through various routes, including those that allow for the preparation of analogues dokumen.pubmdpi.comresearchgate.netresearchgate.netresearchgate.net.

Glycosylated Derivatives and Their Synthetic Access

Glycosylation, the attachment of sugar moieties, is a common modification of natural lignans that can significantly impact their pharmacokinetic properties and biological activity. While specific glycosylation of this compound was not detailed in the provided snippets, the synthesis of glycosylated derivatives of related lignans, such as diphyllin (B1215706) and patentiflorin A, has been achieved rsc.orggoogle.com. These synthetic routes often involve standard glycosylation techniques, such as phase transfer catalyzed glycosylation using acetylated glycosyl bromide donors, to access these compounds google.com. Glycosylated lignans are of interest due to their potential therapeutic applications, including antiviral properties rsc.orgslideshare.netga-online.org.

Exploration of General Synthetic Routes to Arylnaphthalene Lignan Lactones

The synthesis of arylnaphthalene lignan lactones (ANLs) as a class has been a significant area of research, with numerous general strategies developed. These routes often serve as foundational methods that can be adapted for the synthesis of specific compounds like this compound. Key approaches include:

Intramolecular Diels-Alder Reactions: As mentioned previously, these reactions are highly effective for constructing the core arylnaphthalene skeleton acs.orgrsc.orgmdpi.comresearchgate.netresearchgate.netresearchgate.netresearchgate.netsioc-journal.cn.

Palladium-Catalyzed Reactions: Palladium catalysis, including co-cyclization of diynes and arynes, is a recognized method for building the aromatic ring system nih.govfrontiersin.orgdokumen.pub.

Gold-Catalyzed Annulations: Gold catalysis has emerged as a versatile tool for intramolecular cyclization reactions leading to ANLs nih.govfrontiersin.orgresearchgate.net.

Other Annulation Strategies: Methods such as sequential Blaise reaction-intramolecular [4 + 2] reactions, Garratt–Braverman cyclization, and various transition metal-catalyzed cyclizations (e.g., Ni, Mn) have also been employed nih.govfrontiersin.org.

Suzuki Cross-Coupling and Cation-Induced Cyclization: A general strategy involving aryl–alkyl Suzuki cross-coupling, followed by cation-induced cyclization and oxidative aromatization, has been successfully applied to the total synthesis of Justicidin B, Taiwanin C, and Justicidin E frontiersin.org.

These diverse synthetic methodologies underscore the ongoing efforts to access the complex arylnaphthalene lignan lactone scaffold efficiently and with control over stereochemistry, paving the way for the synthesis of this compound and its analogues.

Biological Activities and Pharmacological Investigations of Retrojusticidin B Excluding Human Clinical Trial Data, Dosage, and Safety Profiles

Antiviral Properties and Mechanisms of Action

Retrojusticidin B has demonstrated significant promise in the realm of antiviral research, with a particular emphasis on its interaction with viral replication machinery.

Anticancer and Cytotoxic Activities in In Vitro Models

This compound and related compounds have exhibited cytotoxic effects against a range of cancer cell lines in laboratory settings, indicating potential as anticancer agents.

Cellular Mechanisms of Action Leading to Cytotoxicity (e.g., Programmed Cell Death, DNA Fragmentation)The cytotoxic mechanisms of this compound are primarily associated with the induction of programmed cell death, or apoptosisnih.govnih.govjournalofoncology.org. Apoptosis is characterized by a series of cellular events, including cell shrinkage, chromatin condensation, and DNA fragmentationnih.govnih.govjournalofoncology.orgsigmaaldrich.com. Activation of caspases, particularly caspase-3, plays a crucial role in executing these apoptotic processes, leading to the cleavage of cellular substrates and the eventual dismantling of the cellnih.govresearchgate.net. DNA fragmentation, often observed as a late-stage event in apoptosis, is a key hallmark of this cell death pathwaynih.govnih.govsigmaaldrich.com. While specific studies detailing this compound's direct impact on caspase activation or DNA fragmentation are not explicitly detailed in the provided results, its classification within compounds that induce apoptosis suggests these pathways are likely involved.

Compound Name List:

this compound

Phyllamycin B

Justicidin B

Taiwanin C

6′-hydroxy justicidin A (HJA)

6′-hydroxy justicidin B (HJB)

Chinensinaphthol methyl ether (CME)

Taiwanin E methyl ether (TEME)

Helioxanthin

Justicidin A

6-methoxyjusticidin A

Chinensinaphthol

Retrochinensinaphthol methyl ether

Taiwanin E

Identified Molecular Targets

Studies investigating the mechanisms of action for lignan (B3055560) compounds, including those related to this compound, have pointed towards interactions with key cellular machinery. This compound has been identified in the context of its relationship with DNA topoisomerase IIα, a crucial enzyme involved in DNA replication, transcription, and repair. Specifically, lignan retrolactones, such as this compound, have been associated with the "DNA topoisomerase IIα--drug--DNA complex" researchgate.net. DNA topoisomerases, particularly Topoisomerase IIα, are significant molecular targets in cancer chemotherapy due to their essential role in managing DNA topology nih.govwikipedia.orgdrugbank.com.

Anti-inflammatory Effects

Modulation of Inflammatory Gene Expression and Enzyme Activity (e.g., NO Synthase)

Specific findings detailing how this compound modulates inflammatory gene expression or enzyme activity, such as inducible nitric oxide synthase (iNOS), were not found in the reviewed literature. While studies on this compound analogs have touched upon "inflammatory activity studied using HeLa gene expression" researchgate.net, direct evidence for this compound's impact on these specific pathways is absent.

Antiplatelet Activity and Comparisons with Established Agents

This compound has demonstrated in vitro antiplatelet aggregation activities ebi.ac.uk. Platelets play a critical role in cardiovascular diseases, and agents that inhibit their aggregation are fundamental in managing thrombotic events oatext.comacc.org. While the precise mechanisms and potency relative to established antiplatelet agents like clopidogrel, ticagrelor, or prasugrel (B1678051) are not detailed in the provided results, the compound exhibits activity in this area oatext.compcronline.commdpi.com.

Antifungal and Antibacterial Properties

This compound has shown antifungal properties, specifically against the filamentous fungus Fusarium oxysporum. In studies evaluating lignans (B1203133) isolated from Phyllanthus myrtifolius, this compound (identified as compound 2) exhibited Minimum Inhibitory Concentration (MIC) values in the range of 4.0-32.0 μg/mL and Minimum Fungicidal Concentration (MFC) values ranging from 8.0-62.5 μg/mL researchtrends.net. These findings suggest that this compound, as part of a class of lignans, possesses potential as a natural antifungal agent. However, the reviewed literature did not provide specific information regarding antibacterial properties of this compound.

Piscicidal Activity in Aquatic Models

The piscicidal properties of arylnaphthalene lactone lignans have been a subject of scientific inquiry. This compound, as part of this chemical family, has been identified as possessing piscicidal activity. Specifically, research has indicated that Justicidin B, a closely related compound, exhibits significant piscicidal effects against zebra fish. Its potency in this regard has been noted to be comparable to that of rotenone, a well-known piscicide and insecticide. imrpress.comosteoporosis.foundation Studies have also focused on the isolation and piscicidal activities of Justicidin A and B from plant sources, highlighting their role as active principles in aquatic toxicity. imrpress.com While these findings establish the piscicidal nature of this compound and its analogues, detailed quantitative data, such as specific LC50 values for this compound against various aquatic species, were not detailed in the provided search results.

Neuroprotective Potential

The potential neuroprotective capabilities of compounds within the arylnaphthalene lactone lignan (NALL) class have been recognized, with some NALLs showing activity in cell-based assays and animal models relevant to neurodegenerative diseases. nih.gov For this compound itself, specific research findings detailing its direct neuroprotective mechanisms or efficacy in models of neurological disorders such as Alzheimer's or Parkinson's disease were not extensively detailed in the provided search results. While this compound has been noted in some contexts with anticholinergic and hepatotoxic properties, its specific role or potential in neuroprotection requires further targeted investigation. frontiersin.org The broader research landscape includes studies on various compounds and their neuroprotective effects in models like the SH-SY5Y cell line, which is commonly used to study Parkinson's disease, often involving agents like rotenone. imrpress.comnih.govoatext.comnih.govcriver.comnih.govfrontiersin.orgmdpi.com However, direct experimental data linking this compound to these specific neuroprotective outcomes was not found in the initial review.

Structure Activity Relationship Sar Studies of Retrojusticidin B and Its Analogues

Correlating Structural Features with Specific Biological Activities

The biological activity of Retrojusticidin B, an arylnaphthalene lignan (B3055560), is intrinsically linked to its unique chemical architecture. Research into its analogues has revealed that specific structural motifs are critical for its diverse pharmacological effects, including anti-HIV, cytotoxic, and anti-inflammatory actions.

Antiviral Activity:

The anti-HIV activity of this compound analogues has been a primary focus of SAR studies. The core arylnaphthalene lactone skeleton is fundamental for this activity. Modifications to this core have demonstrated that both the lactone ring and the aromatic rings play a significant role. For instance, the presence and orientation of the substituents on the phenyl ring attached to the naphthalene (B1677914) core can drastically alter the anti-HIV potency.

A study involving a series of lignan and azalignan analogues of this compound provided key insights into the structural requirements for anti-HIV activity. The data revealed that certain modifications can lead to compounds with potent inhibitory effects.

CompoundDescriptionIC50 (µg/mL) against HIV-1
5 Lignan analogue0.25
22 1-Aryl-pyrronaphthalene azalignan1.07
23 1-Aryl-pyrronaphthalene azalignan0.01
28 3-N-Alkylaminomethyl-1-arylnaphthalene azalignan0.32

Data sourced from a study on the anti-HIV activities of this compound analogs. nih.gov

These findings underscore the importance of the nitrogen-containing heterocyclic modifications in the azalignan series for enhancing anti-HIV activity, with compound 23 exhibiting particularly high potency. nih.gov

Cytotoxic and Anti-inflammatory Activity:

Justicidin B, a closely related arylnaphthalene lignan, is known for its potent cytotoxic effects on various cancer cell lines and also exhibits anti-inflammatory properties. nih.govresearchgate.netdoaj.org While specific SAR studies on the cytotoxicity and anti-inflammatory effects of a wide range of this compound analogues are less detailed in publicly available literature, the general principles observed for arylnaphthalene lignans (B1203133) are considered applicable. The planarity of the arylnaphthalene system is believed to be important for intercalation with DNA, contributing to its cytotoxic effects. The substituents on the aromatic rings are also thought to influence these activities by modulating factors like solubility, electronic properties, and interaction with biological targets.

Impact of Functional Group Modifications (e.g., Hydroxylation, Methylation, Acetylation) on Potency and Selectivity

The potency and selectivity of this compound analogues can be fine-tuned through specific functional group modifications.

Hydroxylation:

The introduction of hydroxyl groups on the aromatic rings of arylnaphthalene lignans has been shown to significantly impact their biological activity. For instance, in a study of arylnaphthalene lignans, hydroxyl substitution at specific positions was found to increase the antiproliferative activity against human leukemia K562 cells. This suggests that the position and number of hydroxyl groups can enhance the cytotoxic potential of these compounds. While direct data on hydroxylated this compound analogues is scarce, these findings from related compounds indicate that hydroxylation is a promising strategy for modulating its bioactivity.

Methylation:

Methylation of hydroxyl groups to form methoxy (B1213986) groups is a common modification in this class of compounds. The degree and position of methylation can influence the lipophilicity and steric bulk of the molecule, thereby affecting its absorption, distribution, and interaction with target enzymes or receptors. Changes in the methylation pattern on the phenyl and naphthalene rings can lead to variations in biological activity, although specific SAR data for this compound is limited.

Acetylation:

Acetylation of hydroxyl groups is another modification that can alter the physicochemical properties of this compound analogues. By converting a polar hydroxyl group to a less polar acetate (B1210297) ester, acetylation can affect the compound's ability to cross cell membranes and its metabolic stability. The impact of acetylation on the potency and selectivity of this compound has not been extensively reported, but it represents a potential avenue for generating prodrugs or modifying the pharmacokinetic profile.

Preclinical Pharmacokinetic and Metabolic Characterization of Retrojusticidin B

Absorption, Distribution, and Elimination Profiles in Animal Models (e.g., Rats)

Studies investigating the pharmacokinetics of Retrojusticidin B in rats have characterized its absorption, distribution, and elimination parameters. Following intravenous administration, key pharmacokinetic metrics were determined, offering insights into its systemic disposition.

ParameterValue (Tween 80 Suspension)Value (Corn Oil Suspension)Value (Intravenous)UnitSource(s)
Elimination Half-life (T½)22.936.224.5minutes nih.govthieme-connect.comresearchgate.netntu.edu.tw
Clearance (Cl)N/AN/A2.6 ± 0.4L/min nih.govthieme-connect.comresearchgate.netntu.edu.tw
Volume of Distribution (Vz)N/AN/A90.6 ± 6.4L nih.govthieme-connect.comresearchgate.netntu.edu.tw

The volume of distribution (Vz) suggests a significant distribution of this compound into tissues nih.govthieme-connect.comresearchgate.netntu.edu.tw. The elimination half-life indicates a relatively rapid clearance from the systemic circulation in rats.

Identification and Characterization of Phase I and Phase II Metabolites (e.g., 9,9′-Secothis compound)

The metabolism of this compound in rats involves both Phase I and Phase II biotransformation pathways. Research has identified specific metabolites formed through these processes.

Phase I Metabolites: 9,9′-Secothis compound has been identified as a Phase I metabolite of this compound nih.govthieme-connect.comresearchgate.netntu.edu.twthieme-connect.de. Phase I metabolism typically involves oxidation, reduction, or hydrolysis reactions that introduce or expose functional groups.

Phase II Metabolites: Following solvolysis and enzymatic hydrolysis, Phase II conjugated metabolites of this compound were characterized nih.govthieme-connect.comntu.edu.twthieme-connect.com. Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules such as glucuronic acid or sulfate, generally increasing water solubility and facilitating excretion.

Oral Bioavailability Studies in Animal Models

The oral bioavailability of this compound was assessed in rat models using different suspension vehicles. These studies provide crucial information regarding the extent to which the compound is absorbed into the systemic circulation after oral administration.

Suspension VehicleOral Bioavailability (%)Source(s)
Tween 8022.1 nih.govthieme-connect.comresearchgate.netntu.edu.tw
Corn Oil33.1 nih.govthieme-connect.comresearchgate.netntu.edu.tw

The observed oral bioavailability values suggest that this compound exhibits moderate absorption when administered orally in rats, with corn oil appearing to enhance bioavailability compared to Tween 80 nih.govthieme-connect.comresearchgate.netntu.edu.tw.

In Vitro Metabolic Stability Assessments (e.g., Microsomal Stability)

Information regarding in vitro metabolic stability assessments, such as microsomal stability assays for this compound, was not detailed in the reviewed literature. In vitro metabolic stability assays, typically employing liver microsomes or hepatocytes, are vital for predicting in vivo hepatic clearance and understanding the compound's susceptibility to metabolic enzymes srce.hrnuvisan.comevotec.comnih.gov. Without specific data from such studies for this compound, its intrinsic metabolic stability remains to be fully elucidated through these in vitro methods.

Analytical Methodologies for the Characterization and Quantification of Retrojusticidin B

High-Performance Liquid Chromatography (HPLC) and Related Techniques (e.g., HPLC-DAD, HPLC-UV)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of natural products like Retrojusticidin B, enabling both separation and quantification. Reversed-phase HPLC (RP-HPLC) is commonly utilized, often employing C18 columns due to their versatility in separating moderately polar to non-polar compounds knauer.netmdpi.com.

HPLC-UV/DAD: HPLC coupled with Ultraviolet (UV) detection or Diode Array Detection (DAD) is widely used for the quantification of this compound qau.edu.pkchemisgroup.uscore.ac.uklew.ro. The DAD detector allows for the acquisition of UV spectra across a range of wavelengths, aiding in peak identification and purity assessment by comparing the sample spectrum to reference spectra mdpi.comchemisgroup.us. Studies have established standard curves for this compound using HPLC, demonstrating a linear relationship between concentration and peak area within specific ranges thieme-connect.comturkjps.org. For instance, HPLC analysis has been employed to assess the purity of isolated this compound, with reported purities of 89.8% thieme-connect.com. Detection wavelengths are typically chosen based on the compound's UV absorption maxima, which for related lignans (B1203133) like Justicidin B, are observed around 260 nm and above 300 nm mdpi.com.

Method Application: HPLC methods have been developed to analyze this compound in biological samples, such as serum, facilitating pharmacokinetic studies thieme-connect.comthieme-connect.de. The optimization of mobile phase composition (e.g., acetonitrile (B52724)/water mixtures) and column selection are critical for achieving adequate separation and sensitivity knauer.netcore.ac.uk.

Mass Spectrometry-Based Methods (e.g., LC-MS, HPLC-QTOF-MS/MS, ESI-MS/MS)

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), provides powerful capabilities for identifying and characterizing this compound by determining its molecular weight and fragmentation patterns mdpi.combiocrick.comshimadzu.com.

LC-MS and LC-MS/MS: Liquid Chromatography coupled with Mass Spectrometry (LC-MS) allows for the detection and identification of this compound based on its mass-to-charge ratio (m/z). Electrospray Ionization (ESI) is a common ionization technique used for lignans, often producing protonated molecules [M+H]⁺ mdpi.com. For this compound, studies have utilized LC-MS for metabolite identification and analysis of complex mixtures thieme-connect.debiocrick.comntu.edu.twnih.govresearchgate.netntu.edu.tw. Tandem mass spectrometry (MS/MS) techniques, such as those employing quadrupole time-of-flight (QTOF) or triple quadrupole mass analyzers, enable further structural elucidation through the analysis of characteristic fragment ions, providing higher specificity and sensitivity plos.orgjasco-global.com. The analysis of molecular ions and fragmentation patterns aids in confirming the identity and structural integrity of this compound in various samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Metabolite Profiling (e.g., 1H-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous determination of the chemical structure of this compound and its related compounds nih.govnumberanalytics.compitt.eduweebly.com.

1H-NMR Spectroscopy: Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy provides detailed information about the hydrogen atoms within the molecule, including their chemical environment, connectivity, and relative numbers. This is achieved through analysis of chemical shifts, signal multiplicities (due to spin-spin coupling), and integration values nih.govweebly.com. For this compound, ¹H-NMR is crucial for confirming its molecular framework and identifying subtle structural features. For example, ¹H-NMR data has been reported for a seco-metabolite of this compound, providing characteristic chemical shifts for its protons thieme-connect.de. NMR is also a vital tool for metabolite profiling, allowing researchers to identify and characterize metabolic transformations of this compound in biological systems by analyzing the NMR spectra of biological extracts nih.gov. Comparing ¹H-NMR spectral data with published literature or reference standards is a standard practice for structural confirmation nih.gov.

2D NMR Techniques: Advanced NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Correlation), and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to establish atom connectivity and confirm the complete structure of this compound, especially when dealing with complex samples or novel derivatives nih.govpitt.edumestrelab.com.

Method Validation Parameters (e.g., Linearity, Limits of Detection and Quantification, Precision, Recovery)

For any analytical method to be considered reliable for the quantification of this compound, it must undergo rigorous validation. Key parameters assessed include linearity, limits of detection (LOD) and quantification (LOQ), precision, and recovery jddtonline.infoscribd.comwjarr.combookpi.org.

Linearity: Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. For this compound, standard curves are generated by analyzing samples at multiple known concentrations, and a linear relationship (typically with a correlation coefficient, R², greater than 0.99) is established thieme-connect.comturkjps.orgscielo.br.

Limits of Detection (LOD) and Quantification (LOQ):

LOD: The lowest concentration of this compound that can be reliably detected, but not necessarily quantified, by the method.

LOQ: The lowest concentration of this compound that can be quantified with acceptable precision and accuracy. The LOQ is often determined using the signal-to-noise ratio (e.g., 10:1) or calculated from the calibration curve parameters (e.g., LOQ = 10σ/S, where σ is the standard deviation of the response and S is the slope of the calibration curve) wjarr.comglobalresearchonline.netsepscience.com. For this compound, an LOQ of 50 ng/mL has been reported in specific analytical protocols thieme-connect.com.

Precision: Precision assesses the agreement between independent test results obtained under stipulated conditions. It is typically evaluated as repeatability (intra-day variation) and intermediate precision (inter-day or inter-analyst variation), expressed as relative standard deviation (RSD) or coefficient of variation (CV) scribd.comjapsonline.com. For this compound analysis, reported intraday CVs have been less than 5.79%, and interday CVs less than 8.60% thieme-connect.com. Acceptance criteria for precision often require CV values to be below a certain threshold, such as 15-20% japsonline.com.

Recovery: Recovery measures the efficiency of the sample preparation and analytical process. It is determined by spiking a known amount of this compound into a matrix and measuring the percentage of the analyte that is recovered. Reported recovery values for this compound extraction have been in the range of 90.0 ± 102.6% thieme-connect.com, with other validated methods showing recoveries between 70-120% researchgate.net.

Other Parameters: Additional validation parameters include accuracy (closeness of the measured value to the true value), specificity (ability to measure the analyte in the presence of other components), selectivity, sensitivity, and robustness chemisgroup.usjddtonline.infoscribd.comwjarr.combookpi.org.

Compound List:

this compound

9,9′-secothis compound

Justicidin B

Justicidin A

6′-hydroxyjusticidin B

Diphyllin (B1215706)

Neojusticin A

Biotechnological Production and Sustainable Sourcing of Retrojusticidin B

In Vitro Plant Cell and Tissue Culture for Metabolite Production

Plant cell and tissue culture techniques offer a controlled environment for the production of secondary metabolites, bypassing the limitations associated with field cultivation researchgate.netphcogrev.comnih.govfrontiersin.org. Undifferentiated plant cells (callus) and cell suspension cultures can be established from various plant explants to synthesize and accumulate compounds like lignans (B1203133) tandfonline.com. Research has demonstrated the capacity of such cultures to produce lignans, with studies on Linum species, for example, showing the accumulation of various lignans in callus and suspension cultures tandfonline.com. Similarly, Isatis indigotica hairy root cultures have been utilized to study and enhance lignan (B3055560) biosynthesis frontiersin.org. These in vitro systems provide a stable platform for metabolite production, independent of geographical and seasonal constraints, and allow for the selection of high-producing cell lines phcogrev.comnih.govfrontiersin.orgresearchgate.net.

Hairy Root Cultures and Optimization for Enhanced Yields

Hairy root cultures, induced by the transformation of plant tissues with Agrobacterium rhizogenes, represent a particularly promising biotechnological avenue for lignan production mdpi.comnotulaebotanicae.ro. These cultures are characterized by rapid growth, genetic stability, and often exhibit a higher biosynthetic capacity for secondary metabolites compared to the parent plant or other in vitro culture types mdpi.comnotulaebotanicae.ro. Studies have shown that hairy root cultures can accumulate significant levels of lignans mdpi.comfrontiersin.orgiau.irtandfonline.com.

Optimization of hairy root cultures involves various strategies to maximize lignan yields. This includes selecting efficient Agrobacterium strains for transformation, optimizing culture media composition, and controlling growth conditions notulaebotanicae.roiau.ir. For instance, research on Linum mucronatum hairy roots indicated that the strain of Agrobacterium, duration of exposure, and age of the culture significantly affected lignan accumulation iau.ir. Furthermore, feeding specific precursors and applying elicitors can further enhance lignan production in these systems iau.irtandfonline.com.

Table 1: Lignan Accumulation in Hairy Root Cultures Under Optimized Conditions

Plant Species/Culture TypeTreatment/ConditionKey Lignan(s) ProducedYield (approx.)Reference
Linum mucronatum Hairy RootsFungal extract (1% v/v)Podophyllotoxin (PTOX), 6-methoxypodophyllotoxin (MPTOX)PTOX: 12.87 ± 0.66 mg/g DW; MPTOX: 89.65 ± 3.9 mg/g DW iau.ir
Linum mucronatum Hairy RootsMethyl Jasmonate (100 µM)Podophyllotoxin (PTOX), 6-methoxypodophyllotoxin (MPTOX)PTOX: 11.37 ± 0.65 mg/g DW; MPTOX: 75.65 ± 3.9 mg/g DW iau.ir
Linum mucronatum Hairy RootsSalicylic (B10762653) Acid (200 µM)Podophyllotoxin (PTOX), 6-methoxypodophyllotoxin (MPTOX)PTOX: 7.97 ± 0.33 mg/g DW; MPTOX: 51.68 ± 2.1 mg/g DW iau.ir
Linum album Hairy RootsFungal extract (e.g., Fusarium graminearum)Podophyllotoxin (PTOX)~140 µg/g DW (7-fold increase) nih.gov
Linum album Hairy RootsFungal extract (e.g., Rhizopus stolonifer)Lariciresinol (B1674508)~365 µg/g DW (8.8-fold increase) nih.gov
Linum album Hairy RootsConiferaldehyde (2 mM)Lariciresinol (LARI), Pinoresinol (PINO)LARI: 107.61 µg/g FW (14.8-fold increase); PINO: 8.7 µg/g FW (8.7-fold increase) tandfonline.com

DW: Dry Weight; FW: Fresh Weight. Note: Yields are indicative and may vary based on specific experimental conditions.

Strategies for Scaling Up Biotechnological Production

Scaling up plant cell and hairy root cultures for industrial-scale production of secondary metabolites, including lignans, typically involves the use of bioreactors nih.govresearchgate.netthieme-connect.com. Bioreactor systems, such as stirred-tank or airlift bioreactors, allow for the cultivation of large volumes of plant cells or tissues under controlled environmental conditions, including aeration, temperature, and nutrient supply nih.govresearchgate.netthieme-connect.com. While plant cell fermentation has been successfully scaled up to volumes of tens of thousands of liters, it presents unique challenges compared to microbial fermentation. These include slower cell growth rates, lower product formation rates, potential somaclonal variation, product inhibition at high cell densities, and shear sensitivity of plant cells researchgate.net. Strategies to overcome these limitations include optimizing bioreactor design, employing cell immobilization techniques, and continuous culture methods nih.govresearchgate.net. The economic viability of scaled-up production is dependent on the high value of the target compound, such as lignans with pharmaceutical applications researchgate.netthieme-connect.com.

Impact of Environmental Factors and Elicitation on Lignan Biosynthesis in Cultured Systems

The biosynthesis of secondary metabolites, including lignans, is significantly influenced by both intrinsic plant factors and external environmental cues maxapress.comfrontiersin.orgmdpi.comnih.govjuniperpublishers.com. In cultured systems, specific environmental parameters and the application of elicitors can be manipulated to enhance lignan production.

Elicitation: Elicitors are substances that trigger plant defense responses, often leading to an increased accumulation of secondary metabolites nih.govlabassociates.comnih.govindianbotsoc.org. Both biotic (e.g., fungal extracts, chitosan) and abiotic (e.g., methyl jasmonate (MeJA), salicylic acid (SA), heavy metals) elicitors have been widely investigated for their ability to boost lignan biosynthesis nih.govfrontiersin.orgiau.irnih.govindianbotsoc.orgresearchgate.netnih.govresearchgate.net. For instance, MeJA and SA have been consistently shown to increase the production of various lignans and upregulate key genes involved in their biosynthetic pathways in cell and hairy root cultures frontiersin.orgnih.govindianbotsoc.orgresearchgate.netnih.gov. Fungal extracts have also demonstrated significant efficacy in enhancing lignan synthesis, with specific extracts showing selective effects on different lignans nih.govnih.govresearchgate.net.

Table 2: Effect of Elicitors on Lignan Production in Plant Cultures

Plant Species/Culture TypeElicitor TypeSpecific ElicitorConcentration/ConditionObserved Effect on LignansReference
Isatis indigotica Hairy RootsAbioticMethyl Jasmonate (MeJA)Not specified (treatment applied)Enhanced accumulation of coniferin, lariciresinol, secoisolariciresinol (B192356), and pinoresinol frontiersin.org
Linum album Cell CulturesFungalFusarium graminearum extractNot specifiedInduced highest increase of PTOX (7-fold) nih.gov
Linum album Cell CulturesFungalRhizopus stolonifer extractNot specifiedEnhanced accumulation of lariciresinol (8.8-fold) nih.gov
Linum austriacum Callus CulturesAbioticAncymidolNot specifiedAffected enzyme activity in lignan biosynthesis pathway researchgate.net
Gmelina arborea Cell Suspension CultureAbioticSalicylic Acid (SA)250 mg/lStimulated biosynthesis of lignan derivatives indianbotsoc.org

Environmental Factors: Beyond elicitation, general environmental factors such as light intensity and quality, temperature, water availability, and nutrient composition of the growth medium can also modulate secondary metabolite production maxapress.comfrontiersin.orgmdpi.comnih.govjuniperpublishers.comlabassociates.com. Plants often increase the synthesis of secondary metabolites as a defense mechanism against various abiotic stresses, including temperature extremes, salinity, and drought frontiersin.orgmdpi.comnih.gov. Understanding and manipulating these factors in vitro can contribute to more efficient and sustainable production strategies for compounds like Retrojusticidin B.

Compound List:

this compound

Justicidin B

Podophyllotoxin (PTOX)

6-methoxypodophyllotoxin (MPTOX)

Lariciresinol (LARI)

Pinoresinol (PINO)

Coniferin

Secoisolariciresinol

Future Directions and Research Opportunities for Retrojusticidin B

Elucidation of Undiscovered Biological Activities and Deeper Mechanistic Insights

The primary reported biological activity of Retrojusticidin B is its inhibitory effect against the human immunodeficiency virus-1 (HIV-1) reverse transcriptase (RT). researchgate.netnih.govwur.nldoi.orgnih.gov Studies have shown its ability to inhibit this crucial viral enzyme, which is essential for HIV replication. researchgate.netnih.gov Specifically, this compound and the related lignan (B3055560) Phyllamycin B, both isolated from Phyllanthus myrtifolius Moon, were found to be strong inhibitors of HIV-1 RT. researchgate.net The 50% inhibitory concentration (IC50) for this compound against HIV-1 RT was determined to be 5.5 μM. researchgate.net

However, the full spectrum of its biological activities remains largely unexplored. Lignans (B1203133) as a class of compounds are known for a wide array of biological properties, including anti-inflammatory, antifungal, and cytotoxic effects. researchgate.netmdpi.comresearchgate.net Future research should, therefore, focus on screening this compound against a broader range of biological targets. For instance, its congener, Justicidin B, has been investigated for its effects on mesangial proliferative glomerulonephritis and its ability to inhibit the proliferation of mesangial cells. researchgate.net It is plausible that this compound may possess similar or other currently unknown therapeutic properties.

A deeper understanding of its mechanism of action is also critical. While it is known to inhibit HIV-1 RT, the precise molecular interactions at the enzyme's active or allosteric sites are not fully elucidated. Further mechanistic studies could clarify its mode of inhibition (e.g., competitive, non-competitive) and provide insights into potential resistance mechanisms. researchgate.net

CompoundSource OrganismKnown Biological ActivityIC50 Value
This compoundPhyllanthus myrtifoliusHIV-1 Reverse Transcriptase Inhibition5.5 μM researchgate.net
Phyllamycin BPhyllanthus myrtifoliusHIV-1 Reverse Transcriptase Inhibition3.5 μM researchgate.net

Rational Design and Synthesis of Next-Generation Analogues with Tailored Activities

The chemical structure of this compound serves as a valuable template for the rational design of new, potentially more potent and selective analogues. googleapis.com Numerous total synthesis strategies for this compound and related arylnaphthalene lignans have been developed, providing a solid platform for synthetic modifications. mdpi.comresearchgate.netthieme-connect.comsemanticscholar.orgmdpi.comsci-hub.sesoton.ac.uk These synthetic routes include methods like palladium-promoted cyclization, manganese-mediated radical cyclization, and benzannulation reactions. semanticscholar.orgmdpi.comsoton.ac.ukfrontiersin.org

Future work should leverage these synthetic methodologies to create a library of this compound analogues. By systematically modifying its functional groups—such as the methylenedioxy and methoxy (B1213986) moieties—researchers can probe the structure-activity relationship (SAR). For example, the preparation of azalignans, where the lactone oxygen is replaced by nitrogen, has been explored to generate analogues with anti-HIV activity. googleapis.comu-szeged.hu The goal of this rational design process would be to develop next-generation compounds with:

Enhanced Potency: Improved inhibitory activity against HIV-1 RT or other identified targets.

Increased Selectivity: Greater specificity for viral or disease-related targets over host cellular components, which could lead to a better safety profile. For example, this compound showed significantly less inhibition of human DNA polymerase-α compared to HIV-1 RT. researchgate.net

Novel Biological Activities: Modifications could be designed to engage new biological targets, expanding the therapeutic potential beyond antiviral applications. researchgate.net

The synthesis of these analogues would enable comprehensive biological evaluation, leading to the identification of lead compounds with tailored activities for specific diseases. acs.org

Application of Advanced Computational Chemistry and In Silico Screening for Target Identification and Lead Optimization

Computational chemistry and in silico screening are powerful tools that can accelerate drug discovery and development by predicting molecular interactions and properties. biojournals.uslifechemicals.comscielo.org.mx These approaches are particularly valuable for identifying new biological targets and optimizing lead compounds. nih.govmdpi.com

For this compound, computational methods can be applied in several key areas:

Target Identification: In silico screening, including molecular docking, can be used to test this compound against vast libraries of protein structures to identify potential new biological targets. scielo.org.mxfrontiersin.org A recent study performed in silico docking of 27 antiviral lignan derivatives, including this compound, against various SARS-CoV-2 protein targets, highlighting the potential to rapidly screen for activity against emerging pathogens. nih.gov

Lead Optimization: Once a target is validated, computational modeling can guide the rational design of analogues as described in the previous section. By simulating the binding of virtual compounds to the target's active site, researchers can prioritize the synthesis of molecules with the highest predicted affinity and selectivity. scielo.br

Pharmacokinetic Profiling: Computational models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound and its analogues, helping to identify candidates with more favorable drug-like characteristics early in the discovery process. scielo.br

Integrating these advanced computational approaches into the research workflow can significantly reduce the time and cost associated with experimental screening and optimization, providing a more efficient path to identifying clinically viable drug candidates. biojournals.uslifechemicals.com

Computational MethodApplication for this compound ResearchPotential Outcome
Molecular DockingScreening against protein databasesIdentification of new biological targets (e.g., viral or cancer-related proteins). frontiersin.orgnih.gov
Virtual ScreeningEvaluating libraries of virtual analoguesPrioritizing the synthesis of analogues with enhanced binding affinity. scielo.br
ADMET PredictionIn silico analysis of drug-like propertiesSelection of lead compounds with favorable pharmacokinetic profiles.
Molecular DynamicsSimulating the stability of the ligand-protein complexUnderstanding the dynamics and stability of the binding interaction. frontiersin.orgmdpi.com

Development of Robust and Economically Viable Production Systems for Research and Potential Commercial Applications

A critical bottleneck in the development of natural products as therapeutic agents is the establishment of a reliable and cost-effective supply chain. For this compound, future research must address the development of robust and economically viable production systems. repec.orgnih.gov

Currently, this compound can be obtained through two primary means:

Isolation from Natural Sources: It is naturally present in plants like Phyllanthus myrtifolius and Phyllanthus acuminatus. researchgate.netmdpi.com However, reliance on natural extraction can be limited by geographical availability, seasonal variation, and low yields, making it unsuitable for large-scale production. Research into plant cell cultures and the use of elicitors like salicylic (B10762653) acid and methyl jasmonate to boost the production of secondary metabolites in hairy root cultures offers a potential avenue for more controlled biotechnological production. mdpi.com

Chemical Synthesis: Several multi-step total syntheses of this compound have been reported. semanticscholar.orgmdpi.comsci-hub.sefrontiersin.orgnih.govthieme-connect.comacs.org These methods, while demonstrating synthetic feasibility, often require expensive reagents and complex purification steps, which can hinder economic viability on a commercial scale. repec.orgmdpi.com

Investigation of Synergy with Other Bioactive Compounds

Combination therapy is a cornerstone of modern medicine, particularly in the treatment of complex diseases like HIV/AIDS and cancer. Investigating the synergistic potential of this compound with other bioactive compounds represents a promising research avenue. nih.gov Synergistic interactions can lead to enhanced therapeutic efficacy, reduced dosages of individual drugs (thereby minimizing side effects), and a lower likelihood of developing drug resistance. nih.gov

Given that this compound's primary known activity is against HIV-1 RT, a logical starting point would be to investigate its combination with other classes of antiretroviral drugs, such as:

Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs)

Protease Inhibitors (PIs)

Integrase Inhibitors (INIs)

Entry Inhibitors

Studies on other natural products have shown that they can act synergistically with existing anti-AIDS nucleosides. nih.gov Future in vitro and cell-based assays should be designed to screen for synergistic, additive, or antagonistic effects between this compound and a panel of approved drugs. Positive hits from these screens would warrant further investigation in preclinical models to validate the therapeutic benefit of the combination. This line of research could position this compound as a valuable component of a multi-drug therapeutic regimen.

Q & A

Q. What established protocols are recommended for synthesizing Retrojusticidin B and its analogs?

this compound synthesis typically involves organic synthesis techniques such as cyclization reactions or modifications of lignan precursors. For example, Sagar et al. (2004) prepared analogs via selective oxidation and coupling reactions, followed by purification using column chromatography . Experimental protocols should include step-by-step procedures, reaction conditions (e.g., temperature, catalysts), and yield optimization strategies. Detailed documentation of synthesis parameters is critical for reproducibility, as emphasized in guidelines for chemical methodology reporting .

Q. How is this compound structurally characterized in academic studies?

Structural elucidation relies on spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) : Assignments of proton/carbon signals to confirm functional groups and stereochemistry.
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular formulas.
  • X-ray Crystallography (if applicable): For absolute configuration determination. Researchers must report raw spectral data and reference known analogs for comparative analysis .

Q. What in vitro assays are commonly used to evaluate this compound’s biological activity?

Anti-HIV activity is assessed via cell-based assays measuring viral replication inhibition (e.g., p24 antigen reduction in T-cell lines). Cytotoxicity is evaluated using MTT or WST-1 assays to determine selectivity indices. Dose-response curves (IC₅₀ values) and statistical validation of replicates are essential to establish potency .

Advanced Research Questions

Q. How should researchers address contradictions in reported bioactivity data for this compound across studies?

Contradictions may arise from variability in assay conditions (e.g., cell lines, compound purity). To resolve discrepancies:

  • Systematic Replication : Repeat experiments using identical protocols from conflicting studies .
  • Meta-Analysis : Apply false discovery rate (FDR) control to identify statistically robust findings from high-throughput datasets .
  • Mechanistic Profiling : Compare this compound’s interaction with molecular targets (e.g., HIV reverse transcriptase) using surface plasmon resonance (SPR) or computational docking .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
  • Lasso Regression : Identify critical variables (e.g., concentration, incubation time) influencing activity while avoiding overfitting .
  • Uncertainty Quantification : Report confidence intervals for IC₅₀ values and use ANOVA to assess inter-experimental variability .

Q. How can experimental design be optimized to elucidate this compound’s mechanism of action?

  • Hypothesis-Driven Frameworks : Use PICO (Population, Intervention, Comparison, Outcome) to define study objectives .
  • Multivariate Analysis : Incorporate transcriptomics or proteomics to identify pathways affected by this compound .
  • Control Strategies : Include positive controls (e.g., AZT for anti-HIV assays) and validate target engagement via knock-down/knock-out models .

Q. What strategies ensure reproducibility in this compound research?

  • Data Transparency : Publish raw datasets (spectra, assay readouts) in supplementary materials with metadata annotations .
  • Protocol Standardization : Adopt community guidelines (e.g., Beilstein Journal’s experimental reporting standards) .
  • Independent Validation : Collaborate with third-party labs to verify key findings .

Methodological Guidance

Q. How should researchers conduct literature reviews on this compound?

  • Database Utilization : Search SciFinder for chemical properties and Web of Science for citation tracking .
  • Critical Appraisal : Prioritize peer-reviewed studies with rigorous statistical methods and clear conflict-of-interest disclosures .
  • Gap Analysis : Identify understudied areas (e.g., pharmacokinetics or resistance mechanisms) using review articles .

Q. What ethical considerations apply to this compound studies involving biological samples?

  • Institutional Approval : Obtain ethics committee clearance for cell line or animal use .
  • Data Integrity : Avoid selective reporting of positive results; disclose all trials in public registries .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.